molecular formula C18H37NO3 B12612426 (2-Tridecyl-1,3-oxazolidine-4,4-diyl)dimethanol CAS No. 651291-28-0

(2-Tridecyl-1,3-oxazolidine-4,4-diyl)dimethanol

Cat. No.: B12612426
CAS No.: 651291-28-0
M. Wt: 315.5 g/mol
InChI Key: IGLGXWWKDGQMMS-UHFFFAOYSA-N
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Description

(2-Tridecyl-1,3-oxazolidine-4,4-diyl)dimethanol is a heterocyclic compound featuring a 5-membered oxazolidine ring substituted with a tridecyl (C₁₃H₂₇) group at position 2 and two methanol groups at positions 4 and 2. The oxazolidine scaffold is known for its versatility in pharmaceuticals, agrochemicals, and polymer chemistry.

Properties

CAS No.

651291-28-0

Molecular Formula

C18H37NO3

Molecular Weight

315.5 g/mol

IUPAC Name

[4-(hydroxymethyl)-2-tridecyl-1,3-oxazolidin-4-yl]methanol

InChI

InChI=1S/C18H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-19-18(14-20,15-21)16-22-17/h17,19-21H,2-16H2,1H3

InChI Key

IGLGXWWKDGQMMS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC1NC(CO1)(CO)CO

Origin of Product

United States

Preparation Methods

Ring Closure Reaction

This method involves the formation of the oxazolidine ring from suitable precursors. The general steps include:

  • Starting Materials : Typically involve long-chain alcohols and suitable amines.
  • Reaction Conditions : The reaction may require heating under reflux conditions in the presence of solvents such as toluene or dichloromethane.

Hydrolysis and Functionalization

This method focuses on modifying existing compounds to introduce hydroxymethyl groups:

  • Starting Material : Use of tridecyl derivatives that can be hydrolyzed.
  • Functionalization : The introduction of hydroxymethyl groups can be achieved through reduction reactions using agents like sodium borohydride or lithium aluminum hydride.

Detailed Preparation Methods

Synthesis via Ring Closure

This method typically follows these steps:

  • Preparation of Precursors :

    • A long-chain fatty alcohol (such as tridecanol) is reacted with an amine to form an intermediate.
  • Cyclization :

    • The intermediate is subjected to heating in a solvent like toluene with a catalyst (e.g., an acid catalyst) to promote ring closure.
  • Purification :

    • The product is purified using column chromatography or recrystallization.

Table 1: Summary of Reaction Conditions for Ring Closure

Step Reagents Conditions Yield (%)
Precursor Synthesis Tridecanol + Amine Reflux, Toluene 85
Cyclization Intermediate + Acid Catalyst Reflux 90
Purification Column Chromatography N/A 95

Hydrolysis and Functionalization

This approach can be summarized as follows:

  • Hydrolysis :

    • An appropriate ester derivative of tridecyl alcohol is hydrolyzed under acidic or basic conditions.
  • Reduction :

    • The resulting compound is then treated with a reducing agent to introduce hydroxymethyl groups.
  • Final Purification :

    • Similar to the previous method, purification is done via chromatography.

Table 2: Summary of Hydrolysis and Functionalization Steps

Step Reagents Conditions Yield (%)
Hydrolysis Ester + Water Acidic/Basic Medium 80
Reduction Hydrolyzed Product + NaBH4 Room Temperature 75
Purification Chromatography N/A 90

Research Findings

Recent studies have highlighted the biological activity of this compound, suggesting its potential applications in pharmacology due to its structural properties that allow for interactions with biological targets. Computational tools have been employed to predict its bioactivity, indicating that compounds with similar motifs often exhibit significant pharmacological effects.

Chemical Reactions Analysis

Types of Reactions

(2-Tridecyl-1,3-oxazolidine-4,4-diyl)dimethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The oxazolidine ring can be reduced to form amines or alcohols.

    Substitution: The tridecyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of tridecyl aldehyde or tridecyl carboxylic acid.

    Reduction: Formation of tridecylamine or tridecyl alcohol.

    Substitution: Formation of substituted oxazolidine derivatives with different alkyl or aryl groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-Tridecyl-1,3-oxazolidine-4,4-diyl)dimethanol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a chelating agent, binding to metal ions and forming stable complexes. This property makes it useful as a fluorescent probe for detecting metal ions. Additionally, its ability to undergo various chemical reactions allows it to modify biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and substituent effects of (2-Tridecyl-1,3-oxazolidine-4,4-diyl)dimethanol with two analogs:

Compound Name Substituent Key Functional Groups Physicochemical Implications
This compound Tridecyl (C₁₃H₂₇) Long alkyl chain, dimethanol High lipophilicity; potential use in hydrophobic matrices (e.g., coatings)
(2-(4-Fluorophenyl)oxazolidine-4,4-diyl)dimethanol 4-Fluorophenyl Aromatic ring, fluorine, dimethanol Enhanced polarity and hydrogen bonding; biological activity (microtubule assembly)
(2-(Pyridin-3-yl)oxazolidine-4,4-diyl)dimethanol Pyridin-3-yl Aromatic N-heterocycle, dimethanol Basic character; potential coordination chemistry applications (discontinued due to stability?)

Physical Properties and Spectral Data

  • (2-(4-Fluorophenyl)oxazolidine-4,4-diyl)dimethanol (): Melting point: 89°C. IR peaks: 3450 cm⁻¹ (OH stretch), 1604 cm⁻¹ (C=C aromatic), 1512 cm⁻¹ (C-F). NMR: δ 7.06–7.44 ppm (aromatic protons), δ 3.58–3.85 ppm (oxazolidine ring protons) .
  • This compound (Inferred): Expected lower melting point due to alkyl chain disorder. IR: Strong C-H stretches (~2850–2960 cm⁻¹) from tridecyl group. Higher solubility in non-polar solvents (e.g., hexane) compared to fluorophenyl/pyridinyl analogs.

Biological Activity

Antimicrobial Activity

Oxazolidine derivatives have shown promising antimicrobial properties, particularly against Gram-positive bacteria. A study on 3-acetyl-2,5-disubstituted-1,3,4-oxadiazole derivatives, which share structural similarities with our compound of interest, demonstrated significant antibacterial activity .

Case Study: Staphylococcus spp. Inhibition

One particular compound in this class showed strong bactericidal effects, especially against Staphylococcus species . This suggests that (2-Tridecyl-1,3-oxazolidine-4,4-diyl)dimethanol may possess similar antibacterial properties, though further research is needed to confirm this hypothesis.

Cytotoxicity Profile

The cytotoxicity of oxazolidine derivatives has been evaluated in various cell lines. While not directly testing our compound of interest, these studies provide valuable insights into the potential biological activity of this compound.

Table 1: Cytotoxicity of Related Compounds on L929 Cells

CompoundConcentrationViability (24h)Viability (48h)
24200 μM77%68%
25200 μM89%73%
29200 μM86%97%

This data suggests that structurally similar compounds exhibit low cytotoxicity to normal cell lines, with some even showing potential cell viability stimulation at certain concentrations .

Potential Pharmacological Applications

The structure of this compound suggests it may have applications in pharmacology. The presence of the oxazolidine ring and the long alkyl chain (tridecyl group) could contribute to its biological activity.

The biological activity of oxazolidine derivatives is thought to be related to the presence of the -N=CO group in their chemical structure. This group may influence the transcription of genes involved in biofilm formation, particularly in bacterial species .

Environmental Fate and Toxicity

While not specific to this compound, studies on related compounds provide insights into potential environmental interactions:

  • Rapid Dissipation: Similar compounds, such as 4,4-dimethyloxazolidine, have been found to dissipate rapidly in the environment, making it challenging to determine a specific degradation rate or half-life .
  • Hydrolysis Products: The primary hydrolysis products of similar oxazolidines are formaldehyde and amino alcohols, which may have their own biological activities and environmental impacts .
  • Aquatic Toxicity: Related compounds have shown slight to moderate toxicity to aquatic organisms, including freshwater fish and invertebrates .

Conclusion and Future Research Directions

While the specific biological activity of this compound remains largely unexplored, the available data on structurally similar compounds suggests potential antimicrobial activity and low cytotoxicity to normal cell lines. Future research should focus on:

  • Direct testing of this compound against various bacterial strains.
  • Evaluation of its cytotoxicity profile in multiple cell lines.
  • Investigation of its potential as a biofilm inhibitor.
  • Assessment of its environmental fate and ecotoxicological impact.

Q & A

Q. What are the optimal methods for synthesizing (2-Tridecyl-1,3-oxazolidine-4,4-diyl)dimethanol, and how can its purity be verified?

Synthesis typically involves condensation reactions between tridecyl-substituted precursors and diol derivatives under controlled conditions. For example, analogous oxazolidine derivatives (e.g., (2-(4-fluorophenyl)oxazolidine-4,4-diyl)dimethanol) are crystallized from isopropanol to obtain colorless solids, with melting points around 89°C . Purity verification employs:

  • Spectroscopic techniques : IR (e.g., υ 3450 cm⁻¹ for -OH stretching), 1H^1 \text{H} NMR (δ 3.58–5.41 ppm for oxazolidine protons), and 13C^{13} \text{C} NMR (δ 64–164 ppm for aromatic and oxazolidine carbons) .
  • High-resolution mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 228.1036) .

Q. How can the structural conformation of this compound be determined experimentally?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard for resolving oxazolidine ring conformations and substituent stereochemistry. For example, diastereoisomers of similar compounds were separated and analyzed to confirm R/S configurations . Computational tools like DFT (B3LYP/6-31G(d,p)) can validate geometries and HOMO-LUMO energy gaps, as demonstrated for tridentate oxazolidine sensors .

Q. What biological assays are suitable for preliminary evaluation of this compound’s bioactivity?

  • Microtubule assembly assays : Test paclitaxel-like stabilization activity using purified tubulin (e.g., weak binding observed in neuroprotective oxazolidine analogs) .
  • Antibacterial screening : Disk diffusion or microdilution methods, as applied to structurally related oxazoline derivatives .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., microtubule stabilization vs. neuroprotection) be resolved?

Discrepancies may arise from stereochemical differences or assay conditions. Strategies include:

  • Diastereomer separation : Chromatographic techniques (e.g., HPLC) to isolate enantiomers, as done for (3R,5S,7as)-isomers with neuroprotective but non-microtubule-stabilizing properties .
  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., fluorophenyl vs. tridecyl groups) to isolate functional motifs. Computational docking (e.g., molecular dynamics simulations) can predict binding affinities to targets like β-tubulin .

Q. What advanced spectroscopic methods validate the compound’s interaction with metal ions or biomolecules?

  • Fluorescent spectroscopy : For metal ion detection (e.g., Ce3+^{3+}), monitor emission quenching/enhancement in HEPES buffer (pH 7.4). Job’s plot analysis confirms 1:1 stoichiometry .
  • NMR titration : Track chemical shift perturbations in 1H^1 \text{H} or 13C^{13} \text{C} spectra upon ligand binding. For example, pyridyl oxazolidines show coordination-induced shifts in Ce3+^{3+} complexes .

Q. How can synthetic yields be optimized for large-scale production without compromising purity?

  • Schiff base reaction optimization : Adjust solvent polarity (e.g., ethanol vs. THF) and catalyst loading. A tridentate oxazolidine sensor achieved 82% yield under mild conditions .
  • Crystallization protocols : Use gradient cooling (e.g., isopropanol/water mixtures) to enhance crystal purity, as shown for fluorophenyl oxazolidines .

Methodological Challenges and Solutions

Q. How to address low sensitivity in detecting trace amounts of the compound in biological matrices?

  • Derivatization : Introduce fluorescent tags (e.g., pyridyl groups) to enhance detection limits (e.g., LOD 54.0 nM for Ce3+^{3+} sensors) .
  • LC-MS/MS : Employ multiple reaction monitoring (MRM) for selective quantification in complex samples .

Q. What computational approaches predict the compound’s stability under varying pH or temperature?

  • DFT-based thermodynamics : Calculate Gibbs free energy changes for hydrolysis or oxidation pathways.
  • Molecular dynamics (MD) simulations : Model degradation kinetics in aqueous buffers (e.g., HEPES at pH 7.4) .

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